GW 833972A

Cannabinoid Receptor Receptor Selectivity Pharmacology

Minimize confounding CB1 psychoactivity in cannabinoid research. GW 833972A, a 1000-fold selective CB2 agonist (pEC50 7.3-7.5), ensures unambiguous target attribution, unlike JWH-133 (~200-fold) or GW405833 (CB1-dependent). - Ideal reference for antitussive programs; EC50 6.5-33.9 μM vs. multiple tussive stimuli & in vivo cough suppression. - Distinctly suppresses CD8+ T cells while sparing CD4+ & NK cells; uniquely degrades oncogenic BMAL2 in OCCC models. - >98% purity, ambient shipping, stable at -20°C powder; enables reproducible, high-confidence results.

Molecular Formula C18H14Cl2F3N5O
Molecular Weight 444.2 g/mol
CAS No. 1092502-33-4
Cat. No. B1443875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW 833972A
CAS1092502-33-4
SynonymsGW833972A
Molecular FormulaC18H14Cl2F3N5O
Molecular Weight444.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NC2=NC=C(C(=N2)C(F)(F)F)C(=O)NCC3=CC=NC=C3.Cl
InChIInChI=1S/C18H13ClF3N5O.ClH/c19-12-2-1-3-13(8-12)26-17-25-10-14(15(27-17)18(20,21)22)16(28)24-9-11-4-6-23-7-5-11;/h1-8,10H,9H2,(H,24,28)(H,25,26,27);1H
InChIKeyUBHSVFAUAKIVKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GW 833972A (CAS 1092502-33-4) Procurement Guide: A High-Selectivity CB2 Agonist for Neuroinflammation, Antitussive Research, and Ovarian Cancer Studies


GW 833972A (CAS 1092502-33-4), also referenced as GW833972A, is a synthetic, small-molecule agonist of the cannabinoid receptor type 2 (CB2) [1]. Its defining characteristic is a high degree of selectivity for the CB2 receptor relative to the CB1 receptor, a feature that enables targeted modulation of peripheral cannabinoid pathways while minimizing the central nervous system psychoactivity associated with CB1 activation . This compound is a cornerstone reagent for researchers dissecting the physiological roles of CB2 in sensory nerve function, immune cell regulation, and, as recently identified, in modulating the oncogenic transcription factor BMAL2 [2].

Why Substituting GW 833972A with Another 'Selective CB2 Agonist' Can Compromise Experimental Reproducibility


Class-level substitution among CB2 receptor agonists is a significant source of experimental variability and is strongly discouraged. Despite a common nominal 'selectivity' for CB2 over CB1, individual agonists exhibit profound quantitative divergence in their true affinity, functional selectivity, and, critically, their polypharmacology [1]. For instance, the common comparator JWH-133 demonstrates only ~200-fold selectivity for CB2, a fifth of GW 833972A's 1000-fold window [2]. Conversely, the ostensibly 'selective' GW405833 is now recognized to exert its primary in vivo analgesic effects through a CB1-dependent mechanism . Such variations mean that experimental outcomes are not a function of 'CB2 activation' in general, but of the specific compound's unique pharmacological fingerprint. The quantitative evidence below details precisely where GW 833972A diverges from its closest analogs, providing the justification required for its specific selection in critical assays.

GW 833972A (CAS 1092502-33-4): Quantitative Differentiation Evidence for Scientific Procurement


CB2 vs. CB1 Selectivity: A 1000-Fold Window Quantifies Superior Selectivity Over JWH-133, AM1241, and HU-308

GW 833972A's primary differentiation is its 1000-fold selectivity for CB2 receptors over CB1 receptors . This selectivity window is 5-fold greater than JWH-133 (200-fold) [1], over 12-fold greater than AM1241 (82-280-fold) , and substantially more defined than HU-308 which lacks a precisely quantifiable fold-selectivity due to its negligible CB1 binding (Ki > 10 μM) . This high selectivity is critical for assays requiring complete CB1 signal exclusion.

Cannabinoid Receptor Receptor Selectivity Pharmacology

Functional Potency on Human CB2: GW 833972A Displays Nanomolar Agonist Activity (pEC50 7.3)

GW 833972A demonstrates potent functional agonism at the human CB2 receptor, as measured by a pEC50 of 7.3 (equivalent to an EC50 of ~50 nM) . This value establishes it as a robust, potent tool for activating CB2-mediated signaling cascades in vitro. While GW405833 shows even higher potency (EC50 0.65 nM), GW 833972A's defined 1000-fold selectivity profile offers a crucial advantage over GW405833's complex pharmacology, which includes non-competitive CB1 antagonism and CB1-dependent in vivo effects .

Cannabinoid Receptor Functional Assay Potency

Distinct Immune Cell Modulation: GW 833972A Uniquely Suppresses CD8+ T Cell Cytotoxicity While Sparing CD4+ T and NK Cells

In a 2023 study, GW 833972A demonstrated a unique immunomodulatory profile among CB2 agonists. While both GW 833972A and the CB1 agonist ACEA impaired T cell proliferation, only GW 833972A selectively suppressed the cytotoxic activities of CD8+ T cells without interfering with the cytotoxic functions of CD4+ T cells or NK cells [1]. This specific, subset-selective activity was not observed with ACEA, indicating a unique mechanistic fingerprint for GW 833972A in cell-mediated immunity.

Immunology T Cell CB2 Agonist

Potent and Defined Inhibition of Airway Sensory Nerve Depolarization by Multiple Stimuli

GW 833972A displays potent, concentration-dependent inhibition of vagus nerve depolarization induced by various tussive and inflammatory stimuli in isolated human and guinea-pig nerve preparations [1]. This activity is well-characterized with distinct EC50 values, enabling precise dose-response studies. While other CB2 agonists like JWH-133 are also known to inhibit sensory nerve function, the specific quantitative EC50 profile for GW 833972A against hypertonic saline (6.5 μM), capsaicin (33.9 μM), and PGE2 (15.9 μM) provides a defined and reproducible pharmacological footprint for airway research that may differ from less well-characterized comparators.

Neurobiology Antitussive Sensory Nerve

In Vivo Antitussive Efficacy Validated in a Conscious Guinea Pig Model of Citric Acid-Induced Cough

GW 833972A is one of a select group of CB2 agonists with direct, peer-reviewed validation for inhibiting cough in a conscious animal model. A single intraperitoneal dose of 30 mg/kg, administered 30 minutes prior to challenge, significantly inhibited citric acid-induced cough in guinea pigs [1]. This effect was blocked by a CB2 receptor antagonist, confirming target engagement. This specific in vivo efficacy benchmark provides a crucial differentiator for researchers transitioning from in vitro findings, as the translation of antitussive effects to conscious animal models is not guaranteed for all CB2 agonists.

In Vivo Antitussive Cough Model

Novel Application in Ovarian Cancer Research: GW 833972A is a First-in-Class BMAL2 Degrader

In 2026, GW 833972A was identified as a high-affinity ligand for the transcription factor BMAL2, a novel druggable target in ovarian clear cell carcinoma (OCCC) [1]. Binding of GW 833972A facilitates BMAL2 protein degradation, leading to reduced RAD51 expression, accumulation of DNA damage, and decreased tumor cell viability. In mouse models, GW 833972A significantly inhibited OCCC tumor growth. This represents a unique, application-specific differentiation that is completely absent from the pharmacological profiles of other CB2 agonists like JWH-133, HU-308, or AM1241, positioning GW 833972A as a unique chemical tool for this specific oncology research area.

Ovarian Cancer OCCC Targeted Protein Degradation

Recommended Research Applications for GW 833972A (CAS 1092502-33-4) Based on Validated Evidence


Definitive Elucidation of CB2-Specific Signaling in Complex Cellular Systems

GW 833972A is the preferred tool for experiments requiring unambiguous attribution of a phenotype to CB2 receptor activation. Its 1000-fold selectivity over CB1 provides a robust safety margin against confounding off-target effects at CB1 . This is particularly critical in cell types co-expressing both receptor subtypes or in in vivo models where central CB1-mediated psychoactivity could complicate behavioral or physiological readouts.

Preclinical Development and Validation of Novel Antitussive Therapies

GW 833972A serves as a critical reference agonist for validating CB2-targeted antitussive drug discovery programs. Its well-defined in vitro potency against multiple tussive stimuli (EC50 values for hypertonic saline, capsaicin, and PGE2) and its proven in vivo efficacy in a conscious guinea pig cough model [1] provide a robust, multi-parametric benchmark for new chemical entities and novel formulations.

Investigating the Role of CB2 in Cell-Mediated Immunity and Autoimmune Disease

GW 833972A is uniquely suited for immunological studies focused on T cell subset function. Its ability to selectively suppress CD8+ cytotoxic T cell activity while sparing CD4+ helper T cells and NK cells is a distinctive profile [2]. This makes it an invaluable tool for dissecting the specific role of CB2 in CD8+ T cell biology and for evaluating its therapeutic potential in CD8+ T cell-driven pathologies such as certain autoimmune disorders and transplant rejection.

Targeted Degradation of BMAL2 for Ovarian Clear Cell Carcinoma (OCCC) Research

GW 833972A is currently the premier chemical probe for studying the oncogenic role of the transcription factor BMAL2 in ovarian clear cell carcinoma (OCCC) [3]. It can be used as a stand-alone agent to induce BMAL2 degradation and assess its effects on DNA repair pathways (RAD51) and cell viability, or in combination with PARP inhibitors to explore synthetic lethality and enhanced therapeutic efficacy in BMAL2-expressing tumors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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